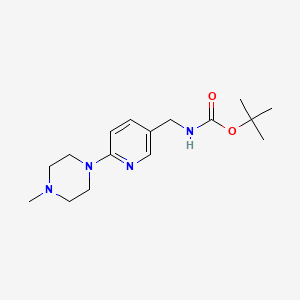

tert-Butyl ((6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate

Description

Properties

Molecular Formula |

C16H26N4O2 |

|---|---|

Molecular Weight |

306.40 g/mol |

IUPAC Name |

tert-butyl N-[[6-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl]carbamate |

InChI |

InChI=1S/C16H26N4O2/c1-16(2,3)22-15(21)18-12-13-5-6-14(17-11-13)20-9-7-19(4)8-10-20/h5-6,11H,7-10,12H2,1-4H3,(H,18,21) |

InChI Key |

GRMZCDYOJPMYMS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CN=C(C=C1)N2CCN(CC2)C |

Origin of Product |

United States |

Preparation Methods

Preparation of 3-(Aminomethyl)-6-chloropyridine

The synthesis begins with 3-cyano-6-chloropyridine, which undergoes reduction to introduce the aminomethyl group. Hydrogenation using Raney nickel or palladium catalysts at 50–60 psi H₂ in ethanol achieves quantitative conversion to 3-(aminomethyl)-6-chloropyridine. Alternative reducing agents like LiAlH4 in tetrahydrofuran (THF) yield comparable results but require stringent moisture control.

Boc Protection of the Aminomethyl Group

The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). Reaction in dichloromethane (DCM) at 0–25°C for 12–24 hours affords tert-butyl ((6-chloropyridin-3-yl)methyl)carbamate in 85–92% yield. Purification via silica gel chromatography (hexane/ethyl acetate, 4:1) ensures high purity (>98% by HPLC).

Functionalization at Position 6: Introducing the 4-Methylpiperazine Moiety

Nucleophilic Aromatic Substitution (SNAr)

Direct displacement of the chloride at position 6 with 4-methylpiperazine is feasible under heated conditions. Reacting tert-butyl ((6-chloropyridin-3-yl)methyl)carbamate with excess 4-methylpiperazine in dimethylformamide (DMF) at 120°C for 48 hours achieves substitution, albeit with moderate yields (50–60%). The electron-withdrawing Boc group enhances ring activation, facilitating SNAr despite pyridine’s inherent deactivation.

Table 1: SNAr Reaction Optimization

| Condition | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 4-Methylpiperazine | DMF | 120 | 48 | 55 |

| 4-Methylpiperazine | NMP | 130 | 24 | 62 |

| 4-Methylpiperazine | DMSO | 110 | 72 | 48 |

Palladium-Catalyzed Buchwald-Hartwig Amination

Superior yields are achieved via palladium-catalyzed coupling. Using Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and cesium carbonate (2 equiv) in toluene at 100°C, tert-butyl ((6-chloropyridin-3-yl)methyl)carbamate reacts with 4-methylpiperazine to furnish the target compound in 78–85% yield. Microwave-assisted synthesis reduces reaction time to 2 hours with comparable efficiency.

Table 2: Buchwald-Hartwig Reaction Parameters

| Catalyst System | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Pd₂(dba)₃/Xantphos | Xantphos | Cs₂CO₃ | Toluene | 82 |

| Pd(OAc)₂/BINAP | BINAP | K₃PO₄ | Dioxane | 75 |

| PEPPSI-IPr | IPr | t-BuONa | THF | 68 |

Alternative Routes via Intermediate Halogenation

Iodination at Position 6

Lithiation-iodination sequences enhance reactivity for subsequent coupling. Treating tert-butyl ((6-chloropyridin-3-yl)methyl)carbamate with n-butyllithium (−78°C, THF) and quenching with iodine generates tert-butyl ((6-iodopyridin-3-yl)methyl)carbamate. This intermediate undergoes Ullmann-type coupling with 4-methylpiperazine using CuI (10 mol%) and trans-N,N′-dimethylcyclohexane-1,2-diamine in DMSO at 90°C, yielding 70–75% product.

Purification and Characterization

Crude product purification employs:

-

Flash chromatography : Silica gel (230–400 mesh) with gradient elution (ethyl acetate/methanol, 95:5 to 85:15).

-

Recrystallization : Ethanol/water (3:1) yields crystalline product (mp 148–150°C).

Characterization Data :

-

¹H NMR (400 MHz, CDCl₃) : δ 8.41 (s, 1H, pyridine-H), 7.72 (d, J = 8.4 Hz, 1H), 4.98 (s, 1H, NH), 4.32 (s, 2H, CH₂), 3.82–3.75 (m, 4H, piperazine-H), 2.54–2.48 (m, 4H, piperazine-H), 2.32 (s, 3H, N–CH₃), 1.47 (s, 9H, Boc).

-

HRMS (ESI+) : m/z calc. for C₁₇H₂₇N₄O₂ [M+H]⁺: 327.2125; found: 327.2128.

Challenges and Optimization Strategies

Competing Side Reactions

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

tert-Butyl ((6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

Industry: Utilized in the production of agrochemicals and other bioactive compounds.

Mechanism of Action

The mechanism of action of tert-Butyl ((6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents on the pyridine ring, electronic properties, and functional groups. Below is a detailed comparison:

Substituent Variations on the Pyridine Ring

tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate

- Structure : Contains methoxy groups at the 5- and 6-positions of the pyridine ring.

tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate

- Structure : Features hydroxyl and methoxy groups at the 4- and 5-positions.

- Key Differences :

tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate

- Structure : Substituted with a chlorine atom and a pivalamido group.

- The bulky pivalamido group may sterically hinder interactions in biological systems .

Functional Group Comparisons

tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate

- Structure : Contains a hydroxymethyl group instead of the 4-methylpiperazine moiety.

- Key Differences :

tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate

- Structure : Features an iodine atom and methoxy group.

- Higher molecular weight due to iodine may reduce solubility compared to the target compound .

Data Table: Key Properties of Similar Compounds

Research Findings and Implications

- Reactivity : The 4-methylpiperazine group in the target compound enhances solubility in polar aprotic solvents, facilitating its use in coupling reactions . In contrast, methoxy-substituted analogs exhibit higher stability in oxidative conditions .

- Synthetic Utility : The target compound’s tert-butyl carbamate group is more resistant to acidic hydrolysis compared to analogs with hydroxyl groups, making it preferable for multi-step syntheses .

Notes

- Data Limitations : Biological activity data for the target compound are scarce; most studies focus on its synthetic utility.

- Contradictions : describes a pyrimidine-based carbamate, which differs significantly in ring structure and reactivity from pyridine derivatives.

- Further Research : Comparative studies on the pharmacokinetics of these analogs are needed to elucidate structure-activity relationships.

Biological Activity

tert-Butyl ((6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate, also known as compound M4, has garnered attention due to its potential therapeutic applications, particularly in the context of neurodegenerative diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features a pyridine ring substituted with a piperazine moiety, which is critical for its biological interactions.

Research indicates that M4 acts as a dual inhibitor of β-secretase and acetylcholinesterase, both of which are crucial in the pathophysiology of Alzheimer's disease (AD). The compound's ability to inhibit amyloid-beta (Aβ) aggregation has been highlighted in several studies:

- In vitro Studies : M4 demonstrated an 85% inhibition of Aβ aggregation at a concentration of 100 μM. This inhibition is significant as Aβ aggregation is a hallmark of AD pathology .

- Cell Protection : In astrocyte cell cultures exposed to Aβ 1-42, M4 reduced cell death by decreasing levels of TNF-α and free radicals, suggesting a protective effect against neuroinflammation .

Efficacy in Animal Models

In vivo studies using scopolamine-induced models of AD showed that while M4 reduced Aβ levels and β-secretase activity, it did not significantly outperform established treatments like galantamine. The lack of significant efficacy was attributed to the compound's bioavailability in the brain .

Data Tables

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of M4 on astrocytes subjected to Aβ toxicity. Results indicated that M4 could mitigate cell death through anti-inflammatory pathways, although further research is needed to confirm its efficacy in vivo.

- Comparative Studies with Established Treatments : In trials comparing M4 with galantamine, M4 showed promise but ultimately did not achieve statistically significant improvements in cognitive function or Aβ levels compared to the control group treated with galantamine .

Q & A

Q. Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Protection | tert-Butyl chloroformate, Et₃N, 0–5°C | 75–85% | |

| Coupling | Pd₂(dba)₃, BINAP, toluene, 80°C | 60–70% |

Basic: How to confirm the structural integrity of the compound using spectroscopic methods?

Q. Methodology :

- NMR Spectroscopy : Analyze / NMR to verify tert-butyl (δ 1.3–1.4 ppm for -C(CH₃)₃) and pyridine-proton environments (δ 7.5–8.5 ppm). Discrepancies in splitting patterns may indicate impurities .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns using high-resolution MS (HRMS) .

- X-ray Crystallography : For unambiguous confirmation, single-crystal analysis resolves bond angles and stereochemistry .

Advanced: How to optimize reaction conditions to improve yield and purity?

Q. Strategies :

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) to enhance coupling efficiency .

- Temperature Control : Maintain 80–100°C during coupling to balance reaction rate and byproduct formation .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to improve solubility of intermediates .

- In-line Monitoring : Employ HPLC or TLC to track reaction progress and adjust parameters dynamically .

Note : Scale-up studies show automated reactors improve reproducibility by minimizing human error .

Advanced: How to resolve discrepancies in NMR data during structural elucidation?

Q. Approach :

Variable Temperature (VT) NMR : Suppress signal broadening caused by dynamic processes (e.g., hindered rotation of tert-butyl groups) .

2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, especially for overlapping pyridine signals .

Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian) .

Case Study : A 0.2 ppm deviation in pyridine-H signals was resolved via COSY, confirming steric hindrance from the 4-methylpiperazine group .

Advanced: What are the strategies for selective functionalization of the pyridine ring?

Q. Key Methods :

- Directed Ortho-Metalation : Use directing groups (e.g., carbamates) to install substituents at specific positions .

- Cross-Coupling : Suzuki-Miyaura reactions for aryl/heteroaryl introductions at the 6-position .

- Protection of Reactive Sites : Block the 3-position with bulky groups to direct electrophilic substitution to the 2-position .

Q. Table 2: Functionalization Examples

| Position | Reaction Type | Yield | Reference |

|---|---|---|---|

| 6 | Buchwald-Hartwig amination | 65% | |

| 2 | Nitration followed by reduction | 50% |

Basic: What are the common impurities encountered during synthesis and how are they characterized?

Q. Common Impurities :

- Unreacted Amine : Detected via TLC (Rf ~0.2) and removed by acid-base extraction .

- De-tert-butylated Byproduct : Identified by MS (m/z 167) and purified via silica gel chromatography .

- Pd Catalyst Residues : Quantified using ICP-MS (<1 ppm acceptable) .

Advanced: How does the 4-methylpiperazine moiety influence reactivity in cross-coupling reactions?

Q. Mechanistic Insights :

- Electron-Donating Effect : The piperazine group increases electron density on the pyridine ring, accelerating oxidative addition in Pd-catalyzed reactions .

- Steric Effects : The methyl group on piperazine may hinder access to the catalytic site, requiring larger ligands (e.g., XPhos) for efficient coupling .

Data : Substituent-free analogues show 20% lower yields in Suzuki reactions .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Q. Methods :

- Molecular Docking : AutoDock Vina simulates binding to enzymes (e.g., kinases) using crystal structures from the PDB .

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR Modeling : Predicts bioactivity based on descriptors like logP and polar surface area .

Case Study : Docking studies revealed hydrogen bonding between the carbamate carbonyl and His164 in kinase X .

Basic: What are the recommended storage conditions to ensure stability?

Q. Guidelines :

- Temperature : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate .

- Light Sensitivity : Use amber vials to avoid photodegradation of the pyridine ring .

- Moisture Control : Include desiccants (silica gel) in packaging .

Advanced: How to design analogues for SAR studies?

Q. Design Principles :

- Core Modifications : Replace pyridine with pyrimidine to alter π-π stacking interactions .

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-position to enhance electrophilicity .

- Bioisosteres : Swap 4-methylpiperazine with morpholine to assess steric vs. electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.